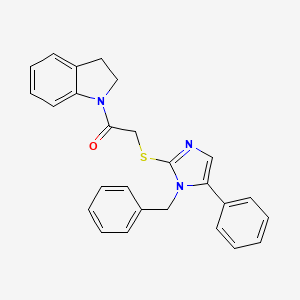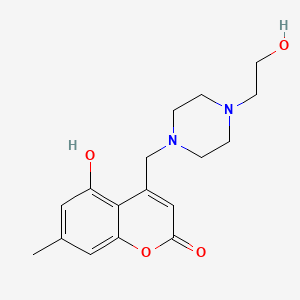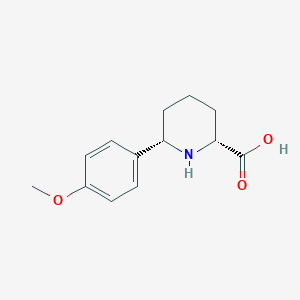![molecular formula C17H16N2O3S3 B2392867 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide CAS No. 895442-31-6](/img/structure/B2392867.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MTA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Importance in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their activities span across anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelminthic, and anti-cancer applications. This broad spectrum of pharmacological actions underscores the versatility of benzothiazole scaffolds in drug discovery and development. The structural modifications at specific positions on the benzothiazole ring, such as the C-2 carbon atom and C-6, are pivotal for eliciting varied biological responses, highlighting the critical role of structural nuances in medicinal chemistry (Bhat & Belagali, 2020).
Synthetic Utilities and Biological Importance
In terms of synthesis, benzothiazole derivatives, including those similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide, are accessible through various synthetic routes. These synthetic methodologies facilitate the exploration of benzothiazole's biological significance, including their role as antimicrobial and antiviral agents. The synthetic versatility combined with potent biological activities makes benzothiazole derivatives valuable in the search for new therapeutic agents (Ibrahim, 2011).
Pharmacological Evaluation
The pharmacological evaluation of benzothiazole derivatives, especially those synthesized with specific functional groups, has demonstrated potential antioxidant and anti-inflammatory properties. These studies provide insights into the therapeutic potential of benzothiazole derivatives, offering a framework for assessing this compound's possible applications in similar domains (Raut et al., 2020).
Antimicrobial and Antiviral Potentials
Benzothiazole moieties and their derivatives have been recognized for their antimicrobial and antiviral potentials. The ongoing challenge of multi-drug resistant pathogens and emergent viral diseases like COVID-19 underscores the need for novel antimicrobial and antiviral agents. Benzothiazole derivatives, by virtue of their broad-spectrum bioactivity, provide a promising foundation for developing new therapeutic strategies against such pathogens (Elamin et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antiangiogenic effects and promote apoptosis .
Mode of Action
It is suggested that the inclusion of the thiazole ring in the synthesized structures is responsible for the formation of a compact protective coating as a result of mixed interactions during their adsorption over metal surfaces .
Biochemical Pathways
It is known that the degree of charge transfer gradually increases with an increase in solvent polarity . This suggests that the compound may interact with its targets in a manner that is influenced by the polarity of the surrounding environment.
Pharmacokinetics
Similar compounds have shown fair cox-2 inhibitory activity , suggesting that they may have good bioavailability and effective distribution within the body.
Result of Action
It is suggested that the compound may have antiangiogenic effects and promote apoptosis , which could potentially inhibit tumor growth.
Action Environment
The action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide is likely influenced by environmental factors. For instance, the degree of charge transfer in the compound gradually increases with an increase in solvent polarity , suggesting that the compound’s action, efficacy, and stability may be influenced by the polarity of the surrounding environment.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-11-3-6-13(7-4-11)25(21,22)10-16(20)18-12-5-8-14-15(9-12)24-17(19-14)23-2/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKWENOEMOURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)
![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)

![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)


![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)



![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)

